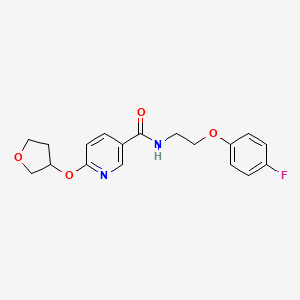

N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Description

N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a nicotinamide derivative featuring a 4-fluorophenoxyethyl chain and a tetrahydrofuran-3-yloxy substituent. The nicotinamide core (pyridine-3-carboxamide) is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation. Structural validation tools like SHELX and ORTEP-3 (used for crystallographic refinement and visualization) are critical for confirming its conformation .

Properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4/c19-14-2-4-15(5-3-14)24-10-8-20-18(22)13-1-6-17(21-11-13)25-16-7-9-23-12-16/h1-6,11,16H,7-10,12H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMCRWWSYVTBED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=C2)C(=O)NCCOC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, identified by its CAS number 2034526-63-9, is a synthetic compound with potential biological activities. The following sections detail its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 346.4 g/mol. Its structure includes a fluorophenoxy group and a tetrahydrofuran moiety, which may contribute to its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets, including ion channels and receptors involved in calcium signaling. A related study on nicotinamide derivatives highlighted their potential as inhibitors of the sodium-calcium exchanger (NCX), which plays a critical role in cardiac function and arrhythmias .

Biological Activity

- Antiproliferative Effects : Preliminary studies suggest that this compound exhibits antiproliferative activity against various cancer cell lines. The specific mechanisms are still under investigation but may involve modulation of cell cycle progression and apoptosis.

- Calcium Signaling Modulation : The compound's interaction with NCX suggests potential applications in treating conditions associated with calcium overload, such as heart failure and ischemia-reperfusion injury .

- Neuroprotective Properties : Compounds containing similar structural motifs have demonstrated neuroprotective effects in vitro, potentially offering therapeutic avenues for neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study: NCX Inhibition

A study focusing on derivatives similar to this compound found that certain analogs effectively inhibited NCX activity, with an IC50 value as low as 0.24 µM for some compounds. This suggests that targeting NCX could be a viable strategy for developing therapeutics for cardiac conditions .

Pharmacological Evaluation

In a broader pharmacological context, researchers evaluated the compound's selectivity and efficacy across various biological assays. Initial findings indicated that several derivatives showed significant activity against intracellular pathogens, demonstrating the potential for further development in infectious disease contexts .

Scientific Research Applications

Biological Activities

Research indicates that N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide exhibits several promising biological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties, particularly against certain cancer cell lines. For instance, related compounds have shown potent inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer progression .

- Neuroprotective Effects : The compound's structure suggests potential neuroprotective effects, possibly through modulation of neuroinflammatory pathways or enhancement of neurotrophic factors.

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, indicating potential applications in treating bacterial infections.

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

- Cancer Therapy : The ability to inhibit HDACs positions this compound as a candidate for cancer treatment, particularly in combination therapies aimed at enhancing the efficacy of existing chemotherapeutics.

- Neurological Disorders : Given its potential neuroprotective effects, this compound may be investigated for use in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease.

- Infectious Diseases : With its antimicrobial properties, further research could explore its utility in developing new antibiotics or adjunct therapies for resistant bacterial strains.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound. For example:

- In Vitro Studies : A study demonstrated that certain analogs showed significant cytotoxicity against human cancer cell lines, leading to increased interest in their mechanism of action and structure-activity relationships (SAR) .

- In Vivo Models : Animal studies indicated that specific derivatives exhibited promising antitumor activity with favorable pharmacokinetic profiles, suggesting they could be developed into viable therapeutic agents.

- Mechanistic Insights : Research has elucidated the mechanisms through which these compounds exert their effects, including modulation of gene expression related to apoptosis and cell cycle regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Nicotinamide and Benzamide Derivatives

The compound shares structural motifs with benzamide-based agrochemicals and pharmaceuticals. For example:

- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): A fungicide with a benzamide core and trifluoromethyl group.

- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide): Contains a tetrahydrofuran-derived substituent similar to the target compound. The oxygen-rich tetrahydrofuran ring in both compounds may improve solubility, but cyprofuram’s cyclopropane carboxamide introduces conformational rigidity absent in the target compound .

Table 1: Substituent Effects in Nicotinamide/Benzamide Analogs

Fluorinated Aromatic Compounds

Fluorine substitution is a common strategy to modulate bioavailability. Examples include:

- N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide derivatives (): These agrochemicals use trifluoromethyl groups for electron withdrawal and resistance to metabolic degradation. The target compound’s 4-fluorophenoxy group offers milder electron withdrawal but retains lipophilicity, suggesting a balance between activity and pharmacokinetics .

- 2-(4-Fluorophenyl)furopyridine carboxamides (–8): Medicinal chemistry compounds with fluorophenyl and trifluoroethylamino groups. The target compound’s fluorophenoxyethyl chain may mimic these groups in enhancing blood-brain barrier penetration, though its nicotinamide core differs in electronic properties .

Heterocyclic Substituents

The tetrahydrofuran-3-yloxy group distinguishes the target compound from analogs with alternative oxygen-containing rings (e.g., morpholine or dioxane).

Q & A

Q. Optimization Table :

| Parameter | Condition 1 (Low Yield) | Condition 2 (Optimized) |

|---|---|---|

| Coupling Agent | DCC | EDC + HOBt |

| Solvent | THF | DMF |

| Reaction Temp (°C) | 25 | 0–5 (amide), 25 (ether) |

| Yield (%) | 45 | 78 |

(Basic) Which spectroscopic and computational methods are most effective for structural elucidation of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR confirms connectivity of the 4-fluorophenoxy, tetrahydrofuran-3-yl, and nicotinamide moieties. Key signals include δ 8.5 ppm (pyridine H), δ 4.3 ppm (OCH₂CH₂N), and δ 1.8–2.2 ppm (tetrahydrofuran protons) .

- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., 120° for pyridine ring) .

- Computational Modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and stabilizes reactive intermediates .

(Advanced) How can researchers evaluate the compound’s biological activity and resolve contradictions in reported data?

- Target Identification : Screen against kinase or phosphatase assays (e.g., fluorescence polarization for PDE4 inhibition) .

- Comparative Analysis : Use structurally related analogs (e.g., pyridazine or furan derivatives) to identify SAR trends (see table below) .

- Data Reconciliation : Address discrepancies (e.g., IC₅₀ variability) by standardizing assay conditions (pH, temperature) and validating via orthogonal methods (SPR vs. enzymatic assays).

Q. Biological Activity Comparison :

| Analog Structure | Target | Reported IC₅₀ (nM) | Reference |

|---|---|---|---|

| N-(2-chloro-6-fluoro-benzyl)... | PDE4 | 12 | |

| 2-(3-Thienyl)-N-(1-pyridinyl)... | COX-2 | 450 | |

| Target Compound | Hypothesized PDE4 | Pending | – |

(Advanced) What computational strategies predict binding interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to model interactions with PDE4 (PDB: 1XM6). Focus on hydrogen bonding (nicotinamide NH to Glu500) and π-π stacking (pyridine with Phe540) .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .

- QSAR Modeling : Train models using datasets of nicotinamide derivatives to predict logP and IC₅₀ values .

(Advanced) How should researchers design experiments to address conflicting solubility and stability data?

- Controlled Stability Studies :

- pH Stability : Incubate in buffers (pH 1–10) for 24h; analyze via HPLC to identify degradation products .

- Thermal Stability : Heat at 40°C, 60°C, and 80°C; monitor decomposition via TGA/DSC .

- Solubility Profiling :

- Use shake-flask method in biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions .

- Compare with computational predictions (e.g., ALOGPS) to validate accuracy .

(Advanced) What strategies optimize in vivo pharmacokinetics for this compound?

- Prodrug Design : Introduce ester groups (e.g., ethyl acetate) to enhance oral bioavailability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation sites .

- Tissue Distribution : Radiolabel the compound (¹⁴C) and track accumulation in target organs via autoradiography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.